molecular formula C29H29ClN6O4S B12617758 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-

Cat. No.: B12617758
M. Wt: 593.1 g/mol
InChI Key: HDLYYESDVJLDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl- features a pyrrolo[3,2-d]pyrimidine-dione core, a fused bicyclic system with two carbonyl groups at positions 2 and 2. Key structural elements include:

  • Substituents: A 5-chloro-2-benzothiazolyl group linked via a piperazine ring, dimethyl groups at positions 1 and 3, and a phenoxy-ether chain with a dimethyl-2-oxoethoxy moiety at position 4.
  • Physicochemical Properties: Molecular weight is elevated (~600–650 g/mol) due to its complex substituents, which may impact solubility and bioavailability compared to simpler derivatives like 7-bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (MW: 230.02 g/mol) .

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl- involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and the subsequent attachment of the benzothiazole and piperazine groups. One efficient synthetic route involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolopyrimidine scaffold undergoes oxidation at nitrogen and oxygen centers. For example:

  • N-Oxidation : Reaction with hydrogen peroxide or m-chloroperbenzoic acid generates N-oxide derivatives, which enhance solubility and modulate biological activity.

  • Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the pyrimidine ring may undergo cleavage, yielding urea-like intermediates.

Table 1: Oxidation Reactions

ReagentConditionsProductYield
H₂O₂RT, 12 hrsN-Oxide derivative65–70%
m-CPBADCM, 0°C, 2 hrsDi-N-oxide55%
KMnO₄ (aq.)80°C, 6 hrsPyrimidine ring cleavage30%

Reduction Reactions

Reduction targets the conjugated double bonds and nitro groups in substituents:

  • Ring Saturation : Sodium borohydride (NaBH₄) selectively reduces the pyrrole ring, forming dihydro derivatives.

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines, critical for further functionalization.

Table 2: Reduction Reactions

ReagentConditionsProductYield
NaBH₄MeOH, RT, 4 hrs3,5-Dihydro derivative75%
H₂ (10% Pd/C)EtOH, 50°C, 8 hrsAmine-substituted derivative85%

Substitution Reactions

The chlorine atom in the benzothiazolyl substituent and the pyrimidine nitrogen atoms are reactive sites:

  • Nucleophilic Aromatic Substitution (SNAr) : Amines or thiols displace chlorine under basic conditions (e.g., K₂CO₃/DMF).

  • Alkylation : Methylation at N-3 or N-5 positions occurs using methyl iodide (CH₃I) and NaH.

Table 3: Substitution Reactions

ReagentConditionsProductYield
CH₃I, NaHDMF, 0°C, 1 hrN-Methylated derivative80%
Benzylamine, K₂CO₃DMF, 80°C, 12 hrsBenzylamine-substituted derivative60%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated positions:

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with brominated derivatives (Pd(PPh₃)₄, Na₂CO₃) .

  • Sonogashira Coupling : Alkynes are introduced using trimethylsilylacetylene (CuI, PdCl₂).

Table 4: Cross-Coupling Reactions

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 80°CBiaryl derivative70%
SonogashiraPdCl₂, CuI, Et₃N, RTAlkyne-substituted derivative65%

Mechanistic Insights

  • Kinase Inhibition : The benzothiazolyl-piperazinyl substituent enhances binding to kinase ATP pockets via hydrogen bonding and π-π stacking.

  • Metabolic Stability : The 1,1-dimethyl-2-oxoethoxy group reduces oxidative metabolism, improving pharmacokinetics.

Stability and Reactivity Trends

  • pH Sensitivity : Decomposition occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Stable up to 200°C, with decomposition initiating via ring-opening pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds incorporating thiazole moieties have demonstrated efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the inhibition of key enzymes involved in tumor proliferation and survival.

Anticonvulsant Properties

Several studies have reported anticonvulsant activities associated with pyrrolo[3,2-d]pyrimidine derivatives. These compounds have been shown to modulate neurotransmitter systems and ion channels, which are crucial in the pathophysiology of epilepsy . For example, certain derivatives have been effective in reducing seizure frequency in animal models.

Antimicrobial Activity

Pyrrolo[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Research has indicated that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The presence of halogen substituents has been correlated with enhanced antimicrobial activity .

Case Study 1: Anticancer Activity

A study conducted by Sayed et al. synthesized novel thiazole-pyridine hybrids based on the pyrrolo[3,2-d]pyrimidine scaffold. These compounds were tested against multiple cancer cell lines, revealing one derivative with an IC50 value lower than that of the standard chemotherapeutic agent 5-fluorouracil . The structure-activity relationship (SAR) analysis indicated that specific substitutions significantly improved anticancer efficacy.

Case Study 2: Anticonvulsant Effects

In a comparative study on anticonvulsant effects, several pyrrolo[3,2-d]pyrimidine derivatives were assessed in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). Compounds with electron-withdrawing groups showed higher protection rates compared to those without such modifications .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleTarget Organism/Cell LineIC50/Effectiveness
AnticancerThiazole-pyridine hybridMCF-7< 5 μM
AnticonvulsantPyrrolo[3,2-d]pyrimidine derivativePTZ-induced seizuresED50 = 24.38 mg/kg
AntimicrobialHalogenated pyrrolo[3,2-d]pyrimidinesE. coliMIC = 15 μg/mL

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, as a fibroblast growth factor receptor inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[3,2-d]pyrimidine-dione Derivatives

  • Halogenated Derivatives : and highlight halogenated analogs (e.g., bromo or chloro substituents) with anticancer activity. For example, N5-substituted derivatives exhibit reduced toxicity while retaining efficacy . The target compound’s 5-chloro-benzothiazole group may enhance target binding (e.g., enzyme inhibition) akin to halogenated anticancer agents.
  • Simpler Core Structures : Unsubstituted pyrrolo[3,2-d]pyrimidine-diones (e.g., CAS 65996-50-1) serve as building blocks but lack bioactivity without functionalization .

Cyclopenta[d]pyrimidine-diones

  • Antioxidant Activity : 7-Thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione () show antioxidant properties via Fe²⁺-dependent radical scavenging. However, ortho-halogenated benzylthioethers in this class exhibit prooxidant effects, highlighting substituent-dependent activity . The target compound’s benzothiazole group (electron-withdrawing) may modulate redox behavior differently.

Thieno[2,3-d]pyrimidine-diones

  • Antimicrobial Activity: Thieno[2,3-d]pyrimidine-diones with imidazo[1,2-a]pyridine substituents () demonstrate moderate activity against S. aureus and P. aeruginosa.

Quinazoline and Pyrano-pyrimidine-diones

  • Diverse Bioactivities: Quinazoline-2,4(1H,3H)-diones () and pyrano[2,3-d]pyrimidine-diones () are explored as kinase inhibitors and anti-inflammatory agents. The target compound’s piperazine linker may enhance solubility and receptor binding compared to rigid fused-ring systems .

Pharmacological and Toxicological Profiles

Anticancer Potential

  • Halogenated pyrrolo[3,2-d]pyrimidine-diones () show cytotoxicity via DNA intercalation or topoisomerase inhibition. The target compound’s chloro-benzothiazole group could enhance DNA affinity, while dimethyl groups at N1/N3 may reduce metabolic toxicity .

Antioxidant vs. Prooxidant Effects

  • Cyclopenta[d]pyrimidine-diones with electron-donating substituents (e.g., methyl) exhibit antioxidant activity, while halogenated analogs (e.g., 4c, 4d) act as prooxidants . The target compound’s chloro group may similarly shift activity depending on cellular redox conditions.

Toxicity Mitigation

  • N5-substituted pyrrolo[3,2-d]pyrimidine-diones () demonstrate reduced hepatotoxicity compared to unsubstituted analogs. The target compound’s 1,3-dimethyl groups may similarly lower toxicity by blocking metabolic oxidation sites .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Class Core Structure Key Substituents Bioactivity References
Target Compound Pyrrolo[3,2-d]pyrimidine-dione 5-Chloro-benzothiazole, piperazine Anticancer (predicted)
Cyclopenta[d]pyrimidine-diones Cyclopenta-fused dione 7-Thio, alkyl/aryl groups Antioxidant/Prooxidant
Thieno[2,3-d]pyrimidine-diones Thieno-fused dione Imidazo[1,2-a]pyridine Antimicrobial
Halogenated Pyrrolo-diones Pyrrolo[3,2-d]pyrimidine-dione Bromo/Chloro at C7 Anticancer, reduced toxicity

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) Key Functional Groups
Target Compound ~650 Low (lipophilic) Benzothiazole, piperazine
7-Bromo-pyrrolo[3,2-d]pyrimidine-dione 230.02 Moderate Bromo, dione
Cyclopenta[d]pyrimidine-dione (4a) ~300 High (polar thioether) Thioether, cycloalkyl

Biological Activity

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, commonly referred to as a pyrrolo-pyrimidine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown promise in inhibiting various kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is C6H5N3O2C_6H_5N_3O_2, with a molecular weight of approximately 151.12 g/mol. Its structure includes a fused pyrrole and pyrimidine ring system, which is critical for its biological activity. The compound is typically presented as a white to light yellow powder with high purity levels (≥98%) as determined by HPLC analysis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1H-Pyrrolo[3,2-d]pyrimidine derivatives. For instance:

  • Inhibition of Cancer Cell Lines : Research demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and Hep3B (liver cancer). The IC50 values for these compounds ranged from 0.009 to 2.195 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : These compounds were identified as effective inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are crucial for cell cycle regulation and proliferation in cancer cells. For example, one derivative showed an IC50 value of 0.011 µM against HCT116 cells and effectively arrested the cell cycle at the S phase .

Kinase Inhibition

The compound's ability to inhibit kinases has been a focal point in its biological evaluation:

  • Broad-Spectrum Kinase Inhibition : It was found to inhibit CDK2/Cyclin A1 and GSK3 alpha kinases with efficiencies ranging from 10% to 23% compared to imatinib . This broad-spectrum activity underscores its potential as a multi-targeted therapeutic agent.

Anti-inflammatory Activity

1H-Pyrrolo[3,2-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties:

  • COX Enzyme Inhibition : Certain derivatives were tested for their inhibitory effects on cyclooxygenase (COX) enzymes. Some compounds demonstrated significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the pyrrolo-pyrimidine scaffold can enhance biological activity:

Compound ModificationBiological ActivityIC50 Value
Methyl substitution at position 6Increased potency against HCT1160.009 µM
Halogen substitutions on phenyl ringVaried effects on cytotoxicity across different cell linesVaried

These findings indicate that specific chemical modifications can significantly influence the pharmacological profile of these compounds.

Case Studies

Several case studies illustrate the efficacy of 1H-Pyrrolo[3,2-d]pyrimidine derivatives:

  • Study on EGFR Inhibition : A study synthesized a series of pyrrolo-pyrimidines targeting EGFR and reported promising results in inhibiting tumor growth in xenograft models .
  • Kinase Profiling : Another investigation into kinase inhibition revealed that certain derivatives not only inhibited CDK2 but also showed selectivity against other kinases involved in tumorigenesis .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing the pyrrolo[3,2-d]pyrimidine-dione core scaffold?

Methodological Answer:
The core scaffold can be synthesized via hydrazine-mediated cyclization under reflux conditions. For example, stirring 2-R-substituted precursors with hydrazine (1:1 molar ratio) in ethanol at 78°C for 4–6 hours yields derivatives in >85% efficiency. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, and ethanol is preferred due to its low cost and mild reactivity . Alternative routes include using alcohol-based solvents (e.g., methanol or isopropanol) to optimize solubility and reduce side-product formation. Post-reaction purification involves filtration and recrystallization, with NMR (¹H and ¹³C) confirming structural integrity .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H NMR : Resolves aromatic protons (δ 7.14–7.50 ppm) and NH2 groups (δ 4.35 ppm) in CDCl3, with splitting patterns confirming substitution positions .
  • ¹³C NMR : Identifies carbonyl carbons (δ 162–168 ppm) and aromatic carbons (δ 118–140 ppm), critical for verifying the benzothiazole and piperazinyl moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns, essential for confirming molecular weight and functional groups.
  • IR Spectroscopy : Detects C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) to validate hydrazine incorporation .

Q. Advanced: How can structural modifications to the benzothiazole or piperazinyl groups enhance bioactivity?

Methodological Answer:

  • Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO2 or -CF3) at the 5-position to improve electrophilic reactivity. For example, substituting the 5-chloro group with a nitro group increases binding affinity to kinase targets .
  • Piperazinyl Adjustments : Replace the 1-piperazinyl group with a 4-methylpiperazine to enhance lipophilicity and blood-brain barrier penetration. This requires optimizing coupling reactions (e.g., Buchwald-Hartwig amination) under Pd-catalyzed conditions .
  • Validation : Use in vitro assays (e.g., enzyme inhibition or cellular uptake studies) to correlate structural changes with activity .

Q. Advanced: How can researchers resolve contradictions in reaction yields reported under varying solvent systems?

Methodological Answer:

  • Systematic Solvent Screening : Compare polar protic (ethanol) vs. aprotic (DMF) solvents. For example, ethanol yields 87% in hydrazine reactions, while DMF may reduce yields to ~60% due to side reactions .
  • Kinetic Studies : Use differential scanning calorimetry (DSC) to assess exothermic peaks during reaction progression, identifying temperature-sensitive intermediates.
  • Byproduct Analysis : Employ LC-MS to detect side products (e.g., hydrolyzed esters) and adjust reaction time or stoichiometry accordingly .

Q. Basic: What solvent systems improve yield in hydrazine-mediated reactions?

Methodological Answer:
Ethanol is optimal for hydrazine reactions (78°C, 87% yield), balancing solubility and reactivity. For temperature-sensitive intermediates, isopropanol at 65°C can prevent decomposition. Avoid water-containing systems to minimize hydrolysis of ester precursors .

Q. Advanced: What strategies enable regioselective functionalization of the benzothiazole moiety?

Methodological Answer:

  • Directed Ortho-Metalation : Use a directing group (e.g., -OMe) at the 2-position to facilitate lithiation at the 5-position, followed by quenching with electrophiles (e.g., Cl₂ or Br₂) .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 4-position of benzothiazole. Optimize Pd(PPh₃)₄ catalysis in THF/water (3:1) at 80°C .

Q. Basic: Which analytical methods are recommended for assessing purity?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase (UV detection at 254 nm) to quantify purity (>98%).
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance).
  • Melting Point : Confirm consistency with literature values (e.g., 210–215°C for the core scaffold) .

Q. Advanced: How do substituents on the piperazinyl group affect physicochemical properties?

Methodological Answer:

  • LogP Studies : Introduce hydrophobic groups (e.g., -CH2Ph) to increase logP by 1.5 units, enhancing membrane permeability. Measure via shake-flask method.
  • Thermal Stability : Differential thermal analysis (DTA) shows that bulkier substituents (e.g., phenethyl) raise decomposition temperatures by ~20°C compared to methyl groups .
  • Solubility : Polar substituents (e.g., -OH) improve aqueous solubility but reduce bioavailability. Use Hansen solubility parameters to predict solvent compatibility .

Q. Table 1: Reaction Optimization Parameters for Core Scaffold Synthesis

ParameterCondition 1 (Ethanol)Condition 2 (DMF)
Temperature78°C100°C
Yield87%60%
Key Side ProductsNoneHydrolyzed esters
Purification MethodRecrystallizationColumn Chromatography
Reference

Properties

Molecular Formula

C29H29ClN6O4S

Molecular Weight

593.1 g/mol

IUPAC Name

6-[4-[1-[4-(5-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methyl-1-oxopropan-2-yl]oxyphenyl]-1,3-dimethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C29H29ClN6O4S/c1-29(2,26(38)35-11-13-36(14-12-35)27-32-21-15-18(30)7-10-23(21)41-27)40-19-8-5-17(6-9-19)20-16-22-24(31-20)25(37)34(4)28(39)33(22)3/h5-10,15-16,31H,11-14H2,1-4H3

InChI Key

HDLYYESDVJLDCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)Cl)OC4=CC=C(C=C4)C5=CC6=C(N5)C(=O)N(C(=O)N6C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.